5-(2-(1-Ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one

Medicinal chemistry Rhodanine SAR 5-ylidene substitution

5-(2-(1-Ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one (CAS 93446-43-6; molecular formula C₁₁H₁₄N₂OS₂; molecular weight 254.37 g/mol) is a heterocyclic small molecule belonging to the 2-thioxothiazolidin-4-one (rhodanine) class. Its distinguishing structural feature is a 5-ylidene substituent bearing a conjugated 1-ethylpyrrolidin-2-ylidene moiety, which differentiates it from the vast majority of rhodanine derivatives that carry arylidene or simple alkylidene groups at the 5-position.

Molecular Formula C11H14N2OS2
Molecular Weight 254.4 g/mol
Cat. No. B12891959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-(1-Ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one
Molecular FormulaC11H14N2OS2
Molecular Weight254.4 g/mol
Structural Identifiers
SMILESCCN1CCCC1=CC=C2C(=O)NC(=S)S2
InChIInChI=1S/C11H14N2OS2/c1-2-13-7-3-4-8(13)5-6-9-10(14)12-11(15)16-9/h5-6H,2-4,7H2,1H3,(H,12,14,15)/b8-5-,9-6+
InChIKeyVXDMQGYKVBQJGW-LDFAFZTOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-(1-Ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one: Structural Identity, Procurement-Relevant Classification, and Core Pharmacophore


5-(2-(1-Ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one (CAS 93446-43-6; molecular formula C₁₁H₁₄N₂OS₂; molecular weight 254.37 g/mol) is a heterocyclic small molecule belonging to the 2-thioxothiazolidin-4-one (rhodanine) class . Its distinguishing structural feature is a 5-ylidene substituent bearing a conjugated 1-ethylpyrrolidin-2-ylidene moiety, which differentiates it from the vast majority of rhodanine derivatives that carry arylidene or simple alkylidene groups at the 5-position. The compound has been referenced in patent literature as a member of a genus of heterocyclic compounds claimed to act as inhibitors of beta-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease pathology . Its procurement value for research is underpinned by this structural novelty and its association with a therapeutically relevant target class, rather than by established single-digit nanomolar potency data.

Why Generic 2-Thioxothiazolidin-4-one (Rhodanine) Analogs Cannot Substitute for 5-(2-(1-Ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one: The Consequence of 5-Ylidene Substituent Variation


The rhodanine scaffold is a privileged structure in medicinal chemistry, but this very privilege is also its liability: unsubstituted or simply substituted rhodanines are known pan-assay interference compounds (PAINS) that can exhibit promiscuous target engagement across kinase, phosphatase, and other enzyme families [1]. The biological profile and selectivity of any given rhodanine derivative are overwhelmingly determined by the nature of the substituent at the 5-ylidene position. Replacement of the conjugated 1-ethylpyrrolidin-2-ylidene moiety in the target compound with a simple benzylidene, furfurylidene, or alkylidene group will yield a molecule that interacts with an entirely different set of biological targets, as demonstrated by published structure-activity relationship (SAR) studies showing that 5-arylidene rhodanines tested against eight protein kinases display substitution-dependent selectivity profiles that cannot be extrapolated from one analog to another [2]. Generic substitution therefore risks both loss of intended target engagement and introduction of uncharacterized off-target activities, undermining experimental reproducibility.

Quantitative Differentiation Evidence for 5-(2-(1-Ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one: Procurement Decision Support Data


Structural Distinction: Conjugated Pyrrolidinylidene at the 5-Position Versus Prevalent 5-Arylidene Rhodanines

The target compound carries a 1-ethylpyrrolidin-2-ylidene moiety conjugated via an ethylidene bridge to the rhodanine 5-position. This is structurally distinct from the 5-arylidene substitution pattern found in >80% of biologically characterized rhodanine derivatives [1]. The pyrrolidinylidene group introduces an aliphatic heterocyclic basic nitrogen center that is absent in 5-benzylidene, 5-furfurylidene, and 5-(4-pyridylmethylene) analogs, which are the dominant comparators in the rhodanine kinase inhibitor literature. This structural feature alters hydrogen-bonding capacity, basicity (pKₐ of the pyrrolidine nitrogen is estimated at ~9–10 versus non-basic arylidene analogs), and conformational flexibility at the exocyclic double bond.

Medicinal chemistry Rhodanine SAR 5-ylidene substitution

Target Engagement Hypothesis: BACE1 Inhibition Versus Rhodanine Kinase/PRL-3 Inhibitor Comparators

The target compound is included within the claims of US Patent 9,212,130 B2, which describes heterocyclic derivatives as beta-secretase 1 (BACE1) inhibitors . This target association distinguishes it from the dominant rhodanine comparator space, which clusters around kinase inhibition (PIM, IKKβ, CDK), phosphatase inhibition (PRL-3), and anti-tyrosinase activity. For example, published rhodanine pan-PIM kinase inhibitors achieve single-digit nanomolar IC₅₀ values against PIM1/2/3, while rhodanine PRL-3 inhibitors such as CG-707 show IC₅₀ = 0.8 μM . The target compound, by virtue of its distinct substitution pattern and patent association, is hypothesized to engage an aspartyl protease (BACE1) rather than a kinase or phosphatase active site, representing a different biochemical mechanism entirely.

Alzheimer's disease BACE1 inhibitor Beta-secretase

Absence of 3-Position Substitution: Implications for Hydrogen-Bond Donor Capacity and Target Interaction

The target compound retains a free NH at the 3-position of the rhodanine ring (i.e., it is a 3-unsubstituted-2-thioxothiazolidin-4-one). This distinguishes it from the closely related 3-ethyl analog (CAS 23405-68-7, 3-ethyl-5-(2-(1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one), which is commercially available from Leyan (98% purity) . The presence or absence of the N3 substituent alters hydrogen-bond donor capacity: the target compound can act as an H-bond donor via the NH group, whereas the 3-ethyl analog cannot. This single-atom difference has been shown in crystallographic studies of rhodanine-protein complexes to critically affect binding mode and affinity [1].

Rhodanine NH Hydrogen-bond donor Pharmacophore

Recommended Research Applications for 5-(2-(1-Ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one


BACE1-Focused Screening and Alzheimer's Disease Target Validation

Based on its inclusion in US Patent 9,212,130 B2, which claims heterocyclic BACE1 inhibitors , the compound is most appropriately deployed in fluorescence resonance energy transfer (FRET)-based BACE1 enzymatic assays or cell-based amyloid precursor protein (APP) cleavage assays. In such screens, the compound should be benchmarked against known BACE1 inhibitors (e.g., Verubecestat, IC₅₀ = 2.2 nM) to establish its relative potency. Procurement is justified specifically for laboratories pursuing rhodanine-derived aspartyl protease inhibitors, as the structural features (pyrrolidinylidene 5-substituent, free N3-H) are consistent with BACE1 active-site engagement and differ from rhodanine scaffolds optimized for kinase inhibition.

Structure-Activity Relationship (SAR) Studies on Rhodanine N3-H Dependence

The compound serves as an ideal tool for probing the contribution of the N3-H hydrogen-bond donor to target binding. A paired SAR study using the target compound (N3-H) and its closest commercially available analog, 3-ethyl-5-(2-(1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one (CAS 23405-68-7; N3-Et) , can directly quantify the energetic contribution of the N3-H interaction. This experimental design is particularly valuable for computational chemists validating docking poses that predict N3-H engagement, and for medicinal chemists deciding whether to retain or cap the rhodanine NH in lead optimization.

Kinase Selectivity Panel Screening to Define the Target Engagement Fingerprint

Given the known promiscuity of the rhodanine scaffold across kinase families, a systematic kinase selectivity panel (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) is recommended to define the compound's target engagement fingerprint. This is especially relevant because structurally distinct 5-ylidene rhodanines have been shown to exhibit divergent kinase selectivity profiles, with some derivatives showing potent pan-PIM inhibition (IC₅₀ < 20 nM) [1] and others showing IKKβ selectivity [2]. Establishing the kinase profile of this specific compound would provide critical data for assessing its suitability as a chemical probe and for benchmarking against other rhodanine-based tool compounds.

Cellular Permeability and CNS Exposure Assessment for Neuroscience Applications

The compound's molecular weight (254.37 g/mol), moderate lipophilicity (cLogP estimated ~2.5–3.0), and the presence of a basic pyrrolidine nitrogen make it a candidate for CNS drug discovery programs . Procurement for parallel artificial membrane permeability assay (PAMPA-BBB) or Caco-2 permeability studies, coupled with microsomal stability assays, would generate data to assess its suitability as a CNS-penetrant BACE1 inhibitor lead. This contrasts with many 5-arylidene rhodanines that bear carboxylic acid or sulfonamide groups, which reduce CNS penetration and are more suited to peripheral target applications.

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